Tert-butyl 2-(benzyloxy)ethylcarbamate

Description

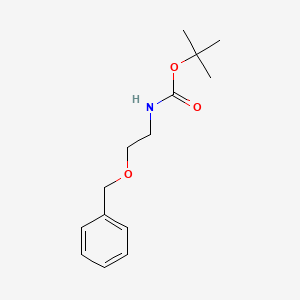

Tert-butyl 2-(benzyloxy)ethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxyethyl moiety. This compound is widely used in organic synthesis, particularly for protecting amine functionalities during multi-step reactions . The Boc group provides stability under basic conditions and is cleavable under acidic conditions, while the benzyloxy group offers additional protection for alcohols, removable via hydrogenolysis. Its molecular formula is inferred as C₁₄H₂₁NO₃ (molecular weight ≈ 263.3 g/mol), though exact values depend on stereochemical and substituent variations .

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-(2-phenylmethoxyethyl)carbamate |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) |

InChI Key |

DTQBVWZTMCRKHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |

|---|---|---|---|---|

| This compound | C₁₄H₂₁NO₃* | ~263.3 | Boc, benzyloxy, ethyl linker | Amine protection, peptide synthesis |

| Tert-butyl 2-aminoethylcarbamate | C₇H₁₆N₂O₂ | 160.21 | Boc, primary amine | Drug intermediates, nucleophilic reactions |

| Tert-butyl (benzyloxy)(phenethyl)carbamate | C₂₀H₂₅NO₃ | 327.42 | Boc, benzyloxy, phenethyl | Lipophilic intermediates, medicinal chemistry |

| Tert-butyl benzyl(2-oxoethyl)carbamate | C₁₄H₁₉NO₃ | 249.31 | Boc, benzyl, ketone | Aldehyde precursors, electrophilic reactions |

| Tert-butyl 2-(1H-pyrrol-1-yl)ethylcarbamate | C₁₁H₁₈N₂O₂ | 226.28 | Boc, pyrrole ring | Aromatic interactions, coordination chemistry |

*Inferred based on structural analogs; exact values may vary.

Structural and Functional Differences

Tert-butyl 2-aminoethylcarbamate (): Lacks the benzyloxy group, featuring a primary amine instead. Higher polarity due to the amine group, enhancing solubility in polar solvents. Reactivity: The amine group participates in nucleophilic substitutions (e.g., acylation), making it suitable for constructing drug scaffolds .

Tert-butyl (benzyloxy)(phenethyl)carbamate () :

- Incorporates a phenethyl group, increasing hydrophobicity (logP ≈ 4.2 vs. ~2.5 for the target compound).

- Applications: Used in synthesizing lipophilic drug candidates with improved membrane permeability .

Reactivity and Stability

- Boc Group Stability : All compounds share acid-labile Boc protection. However, the benzyloxy group in the target compound adds base sensitivity, whereas the phenethyl analog () is more resistant to basic conditions .

- Deprotection: The benzyloxy group in the target compound requires hydrogenolysis (H₂/Pd-C), while the oxo group in ’s compound allows reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.